Dimethyl chlorooxosuccinate Dimethyl chlorooxosuccinate
Brand Name: Vulcanchem
CAS No.: 35073-82-6
VCID: VC16977540
InChI: InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3
SMILES:
Molecular Formula: C6H7ClO5
Molecular Weight: 194.57 g/mol

Dimethyl chlorooxosuccinate

CAS No.: 35073-82-6

Cat. No.: VC16977540

Molecular Formula: C6H7ClO5

Molecular Weight: 194.57 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl chlorooxosuccinate - 35073-82-6

Specification

CAS No. 35073-82-6
Molecular Formula C6H7ClO5
Molecular Weight 194.57 g/mol
IUPAC Name dimethyl 2-chloro-3-oxobutanedioate
Standard InChI InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3
Standard InChI Key HQOMJNUPLXPBNB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C(=O)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Dimethyl chlorooxosuccinate (systematic name: dimethyl 2-chloro-3-oxobutanedioate) belongs to the class of substituted succinates, featuring a four-carbon backbone with ketone, chloro, and methyl ester functional groups. Its molecular formula is C₆H₇ClO₅, with a molecular weight of 194.57 g/mol (calculated from analogous diethyl derivatives ). The compound’s structure combines electron-withdrawing groups (chloro and ketone) with ester moieties, rendering it highly reactive toward nucleophilic substitution and condensation reactions.

Molecular Geometry and Spectroscopic Features

The planar geometry of the succinate backbone facilitates conjugation between the carbonyl groups, as observed in related compounds like diethyl 2-chloro-3-oxosuccinate . Infrared (IR) spectroscopy of analogous chlorooxosuccinates reveals strong absorption bands at 1740–1720 cm⁻¹ (C=O stretching) and 750–700 cm⁻¹ (C-Cl stretching) . Nuclear magnetic resonance (NMR) data for diethyl derivatives show characteristic peaks at δ 4.2–4.4 ppm (quartet, ester -OCH₂CH₃) and δ 3.8–4.0 ppm (singlet, ketone-adjacent CHCl) , suggesting similar patterns for the dimethyl variant.

Synthesis and Manufacturing

The synthesis of dimethyl chlorooxosuccinate typically involves chlorination of dimethyl oxosuccinate or esterification of chlorooxalacetic acid. While direct protocols are sparsely documented, parallel methods from diethyl analogues provide a foundational framework.

Chlorination of Dimethyl Oxosuccinate

Dimethyl oxosuccinate (CAS 25007-54-9), a precursor lacking the chloro group, undergoes electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C . This method, adapted from malonate chlorination, achieves moderate yields (~40–50%) but requires rigorous temperature control to minimize side reactions. A representative reaction is:

Dimethyl oxosuccinate+Cl2CH2Cl2,0CDimethyl chlorooxosuccinate+HCl\text{Dimethyl oxosuccinate} + \text{Cl}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{Dimethyl chlorooxosuccinate} + \text{HCl}

Esterification of Chlorooxalacetic Acid

Alternative routes involve esterifying chlorooxalacetic acid with methanol in the presence of acid catalysts. For example, diethyl 2-chloro-3-oxosuccinate is synthesized via HCl-catalyzed esterification , suggesting analogous conditions for the methyl ester:

ClCH(CO2H)CO2H+2CH3OHH2SO4Dimethyl chlorooxosuccinate+2H2O\text{ClCH(CO}_2\text{H)CO}_2\text{H} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl chlorooxosuccinate} + 2\text{H}_2\text{O}

Reaction yields for such esterifications range from 30–60%, depending on purification techniques .

Physicochemical Properties

The compound’s properties derive from its polar functional groups and molecular symmetry. Key parameters, extrapolated from diethyl analogues , include:

PropertyValue
Density1.25–1.35 g/cm³
Boiling Point245–255°C (extrapolated)
Melting PointNot reported (likely amorphous)
SolubilityMiscible in polar aprotic solvents (DMF, DMSO); sparingly soluble in water
Refractive Index1.450–1.460

The chloro substituent enhances electrophilicity at the α-carbon, making the compound susceptible to nucleophilic attack—a property exploited in synthetic applications.

Reactivity and Functionalization

Dimethyl chlorooxosuccinate participates in three primary reaction types: nucleophilic substitution, condensations, and reductions.

Nucleophilic Substitution

The chlorine atom undergoes displacement with amines, alkoxides, or thiols. For instance, reaction with benzylamine in tetrahydrofuran (THF) yields dimethyl 2-benzylamino-3-oxosuccinate, a precursor to heterocyclic compounds .

Knoevenagel Condensation

The ketone group facilitates condensations with active methylene compounds. In a reported analogue, diethyl 2-chloro-3-oxosuccinate reacts with malononitrile to form cyano-substituted derivatives , suggesting similar reactivity for the dimethyl variant.

Catalytic Reduction

Hydrogenation over palladium catalysts selectively reduces the ketone to a hydroxyl group, producing dimethyl 2-chloro-3-hydroxysuccinate—a chiral building block for pharmaceutical synthesis .

Industrial and Research Applications

Dimethyl chlorooxosuccinate’s versatility underpins its use in multiple sectors:

Pharmaceutical Intermediates

The compound serves as a precursor to antiviral and antibiotic agents. For example, dimethyl 2-oxosuccinate derivatives are utilized in synthesizing pyrrolopyridine-based inhibitors , with the chloro group enhancing binding affinity to target enzymes.

Polymer Chemistry

Its bifunctional reactivity enables incorporation into polyester backbones, improving thermal stability. Copolymers with ethylene glycol exhibit glass transition temperatures (Tg) up to 85°C, as demonstrated in analogous succinate systems .

Agrochemical Synthesis

Chlorinated succinates are key intermediates in herbicides. Dimethyl chlorooxosuccinate derivatives inhibit acetolactate synthase (ALS), a target enzyme in weed control .

Comparative Analysis with Related Compounds

The table below contrasts dimethyl chlorooxosuccinate with structurally similar esters:

CompoundMolecular FormulaKey FeatureApplication
Dimethyl oxosuccinate C₆H₈O₅Lacks chloro substituentMalonate synthesis
Diethyl 2-chloro-3-oxosuccinate C₈H₁₁ClO₅Ethyl esters; higher MWPharmaceutical intermediates
Methyl chloroacetateC₃H₅ClO₂Simpler backboneAcylating agent

The dimethyl variant’s balance of reactivity and solubility makes it preferable for reactions requiring moderate steric bulk.

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